Product packaging for 2-Bromo-3'-methylbenzophenone(Cat. No.:CAS No. 294878-58-3)

2-Bromo-3'-methylbenzophenone

Cat. No.: B1342328
CAS No.: 294878-58-3
M. Wt: 275.14 g/mol
InChI Key: WJCGUPWVAISGFI-UHFFFAOYSA-N
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Description

Contextualizing 2-Bromo-3'-methylbenzophenone within Aromatic Ketone Chemistry

Aromatic ketones are a fundamental class of organic compounds distinguished by a carbonyl group (C=O) directly attached to one or two aryl groups. shaalaa.comchemicalnote.com This structural feature imparts unique chemical properties and reactivity. numberanalytics.com Benzophenone (B1666685), a diaryl ketone, serves as the parent structure for a vast array of derivatives. unacademy.com

This compound is a derivative of benzophenone, which is a simple aromatic ketone. unacademy.com Its structure consists of a benzophenone core with a bromine atom substituted on one phenyl ring at the second position and a methyl group on the other phenyl ring at the third position. Aromatic ketones are generally solid and insoluble in water but soluble in organic solvents. unacademy.com The presence of the halogen atom and the methyl group on the phenyl rings influences the molecule's electronic properties and steric hindrance, which in turn dictates its reactivity and potential applications.

Physicochemical Properties of this compound

PropertyValue
CAS Number 180069-42-9
Molecular Formula C14H11BrO
Molecular Weight 275.14 g/mol
Appearance White to off-white powder
Melting Point 78-82 °C

This data is compiled from publicly available chemical information.

Significance of Brominated Benzophenones in Advanced Organic Synthesis and Materials Science Research

Brominated compounds, particularly aryl bromides, are highly valuable intermediates in organic synthesis. researchgate.netnih.gov The carbon-bromine bond serves as a reactive site for a variety of transformations, most notably in cross-coupling reactions like the Suzuki and Buchwald-Hartwig amination reactions. mdpi.com These reactions are powerful tools for constructing complex molecular architectures from simpler precursors. The bromine atom in brominated benzophenones can be readily substituted, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives. researchgate.net

In the realm of materials science, benzophenone derivatives are attracting significant attention for their applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). mdpi.com The benzophenone core can act as a building block for host materials and emitters in OLED devices. mdpi.com The introduction of substituents like bromine allows for the fine-tuning of the material's thermal, electrochemical, and photophysical properties. mdpi.commdpi.com For instance, the substitution pattern can affect the material's thermal decomposition temperature, glass transition temperature, and energy levels, which are crucial for the performance and stability of OLEDs. mdpi.commdpi.com Furthermore, benzophenone derivatives are utilized as photoinitiators in polymerization processes, including those used in 3D printing, due to their ability to generate free radicals upon UV irradiation. rsc.orgresearchgate.net

Overview of Current Academic Research Trends in Substituted Benzophenone Derivatives

Current research on substituted benzophenone derivatives is multifaceted, with significant efforts directed towards the development of novel compounds with tailored properties for specific applications. A major trend is the synthesis of new photoinitiators for photopolymerization, driven by the shift towards energy-efficient LED light sources. mdpi.comrsc.org Researchers are designing benzophenone derivatives with enhanced light absorption characteristics and improved efficiency in initiating polymerization. mdpi.com

Another prominent area of research is the exploration of benzophenone derivatives in medicinal chemistry. nih.gov Scientists are synthesizing and evaluating various substituted benzophenones for a range of biological activities. nih.govnih.gov For example, studies have investigated their potential as anticancer agents. nih.gov The synthetic strategies often involve modifying the benzophenone scaffold with different functional groups to enhance biological efficacy. nih.gov

Furthermore, the development of advanced materials for electronic applications remains a key focus. mdpi.com Research is ongoing to create novel benzophenone-based materials for use in OLEDs, with an emphasis on improving device efficiency, stability, and color purity. mdpi.com This includes the synthesis of complex structures incorporating benzophenone units to achieve desired electronic and photophysical properties. mdpi.comacs.org The investigation of highly substituted benzophenones, including those with rare functionalities, from natural sources like fungi, also continues to provide new molecular scaffolds for drug discovery and other applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11BrO B1342328 2-Bromo-3'-methylbenzophenone CAS No. 294878-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCGUPWVAISGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50605125
Record name (2-Bromophenyl)(3-methylphenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294878-58-3
Record name (2-Bromophenyl)(3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294878-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Bromo 3 Methylbenzophenone and Analogues

Strategic Approaches to Aryl Ketone Synthesis with Halogen and Methyl Functionalities

The fundamental challenge in synthesizing asymmetrically substituted benzophenones like 2-Bromo-3'-methylbenzophenone lies in the controlled formation of the central carbonyl bridge between two distinct aromatic rings. Methodologies must address issues of regioselectivity and functional group compatibility.

Refined Friedel-Crafts Acylation Strategies for Ortho-Brominated Methylbenzophenones

The Friedel-Crafts acylation, a cornerstone of aromatic chemistry discovered in 1877, remains a primary method for synthesizing aryl ketones. wikipedia.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.comlibretexts.org

To synthesize a molecule such as this compound, a plausible Friedel-Crafts approach would involve the acylation of toluene (B28343) with 2-bromobenzoyl chloride. The mechanism proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of the acyl chloride with AlCl₃. scribd.comyoutube.com This intermediate is then attacked by the nucleophilic π-system of the toluene ring. A stoichiometric amount of the Lewis acid is necessary, as it forms a complex with the resulting ketone product, which is liberated upon aqueous workup. wikipedia.org

A significant challenge in this approach is controlling the regioselectivity. The methyl group of toluene is an activating, ortho, para-directing group. Consequently, the acylation reaction yields a mixture of isomers, primarily the para-substituted product (4'-methyl) due to reduced steric hindrance, along with the ortho-substituted product (2'-methyl). libretexts.orgyoutube.com Synthesizing the desired 3'-methyl (meta) isomer via this specific route is not direct and generally results in low yields, highlighting a limitation of classical Friedel-Crafts chemistry for preparing specific isomers of substituted benzophenones. Studies on the benzoylation of dichlorobenzenes have similarly shown that product distribution is governed by the electronic and steric influences of the substituents on the aromatic ring. rsc.org

ReactantsCatalystConditionsMajor Product(s)Minor Product(s)
Toluene + Acetyl ChlorideAlCl₃Methylene Chloride, Ice Bath4-Methylacetophenone2-Methylacetophenone
Benzene (B151609) + Ethanoyl ChlorideAlCl₃Heat (~60°C)Phenylethanone-
o-Dichlorobenzene + Benzoyl ChlorideAlCl₃Nitrobenzene3,4-Dichlorobenzophenone2,3-Dichlorobenzophenone
m-Dichlorobenzene + Benzoyl ChlorideAlCl₃Nitrobenzene2,4-Dichlorobenzophenone2,6-Dichlorobenzophenone

Exploration of Novel Coupling Reactions for Benzophenone (B1666685) Scaffolds

Modern organometallic cross-coupling reactions offer powerful and highly selective alternatives to Friedel-Crafts acylation, overcoming many of its limitations regarding regioselectivity and substrate scope. The Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is particularly noteworthy. wikipedia.org This reaction creates a carbon-carbon bond by coupling an organoboron compound with an organohalide using a palladium catalyst and a base. wikipedia.org

For the synthesis of this compound, a Suzuki-type strategy could involve the reaction of 2-bromobenzoyl chloride with (3-methylphenyl)boronic acid. This approach is highly efficient for generating aryl ketones and avoids the harsh, acidic conditions of the Friedel-Crafts reaction. mdpi.comresearchgate.net The versatility of the Suzuki coupling allows for the use of substrates with a wide variety of functional groups that would not be tolerated under Friedel-Crafts conditions. mdpi.com This methodology has been successfully applied to the synthesis of key benzophenone intermediates for pharmaceuticals like Ketoprofen. mdpi.comresearchgate.net

Coupling PartnersCatalyst SystemBaseSolventProduct Type
Acyl Chloride + Boronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂OAryl Ketone
Aryl Triflate + OrganoboronPd(OAc)₂/dppfCs₂CO₃TolueneSubstituted Biphenyl
Aryl Halide + OrganoboronPd CatalystBaseVariousBiaryl Compound

Selective Bromination Techniques for Substituted Benzophenones

Introducing a bromine atom at a specific position on a pre-formed benzophenone scaffold requires methods that offer high regiochemical control. The electronic properties of the benzophenone system, where the carbonyl group acts as a deactivating, meta-directing group, heavily influence the outcome of electrophilic substitution reactions.

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, circumventing the inherent directing effects of existing substituents. wikipedia.orgchem-station.com The methodology relies on a directing metalation group (DMG) containing a heteroatom that coordinates to an organolithium base, such as n-butyllithium. wikipedia.orgbaranlab.org This coordination directs the deprotonation to the adjacent ortho position, generating a stabilized aryllithium intermediate. Quenching this intermediate with an electrophilic bromine source (e.g., Br₂, 1,2-dibromotetrafluoroethane) installs a bromine atom exclusively at the targeted ortho position. wikipedia.orguwindsor.ca

While the benzophenone carbonyl itself is a weak DMG, other functional groups on one of the aryl rings can serve as effective DMGs. For instance, a methoxy, tertiary amine, or amide group can direct bromination to its ortho position. wikipedia.org An alternative strategy involves the use of a removable directing group that is later converted into the desired functionality. Recent advances have even demonstrated template-assisted approaches to override the natural ortho-selectivity and achieve C-H activation at the more distant meta-position of a benzophenone. rsc.org

Directing Metalation Group (DMG)BaseCommon ElectrophilesResulting Functionalization
-CON(i-Pr)₂ (Amide)s-BuLi/TMEDABr₂ortho-Bromination
-OCH₃ (Methoxy)n-BuLiI₂ortho-Iodination
-NHCO₂t-Bu (Carbamate)s-BuLi(CH₃)₃SiClortho-Silylation
-SO₂N(i-Pr)₂ (Sulfonamide)t-BuLiCO₂ then H₃O⁺ortho-Carboxylation

Radical-Mediated Bromination and Regioselectivity Studies in Aromatic Ketones

Radical-mediated bromination, particularly the Wohl-Ziegler reaction, offers a distinct regioselectivity compared to electrophilic methods. wikipedia.org This reaction typically employs N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride, along with a radical initiator such as AIBN (2,2'-azobis(isobutyronitrile)) or benzoyl peroxide. organic-chemistry.orgmychemblog.com

Crucially, the Wohl-Ziegler reaction is highly selective for the bromination of allylic and benzylic C-H bonds over aromatic C-H bonds. wikipedia.orgchem-station.com The mechanism involves the abstraction of a hydrogen atom by a bromine radical to form a resonance-stabilized allylic or benzylic radical. organic-chemistry.orgmychemblog.com Therefore, when applied to a substrate like 3-methylbenzophenone, radical bromination would occur exclusively at the methyl group (a benzylic position), yielding 3-(bromomethyl)benzophenone, rather than brominating the aromatic ring.

The regioselectivity between benzylic radical substitution and electrophilic aromatic substitution is highly dependent on the reaction conditions. Radical bromination is favored in non-polar solvents with radical initiators, while electrophilic aromatic bromination is promoted by polar solvents and the absence of initiators or the presence of Lewis acids. daneshyari.com This difference is a key consideration in the synthesis of complex molecules, as it allows for the selective functionalization of either the alkyl side chain or the aromatic nucleus. daneshyari.commasterorganicchemistry.com

Substrate ExampleReagents & ConditionsMechanismProduct
TolueneNBS, AIBN, CCl₄, RefluxRadical SubstitutionBenzyl bromide
TolueneBr₂, FeBr₃Electrophilic Substitutiono-Bromotoluene & p-Bromotoluene
3-MethylbenzophenoneNBS, AIBN, CCl₄, RefluxRadical Substitution3-(Bromomethyl)benzophenone
BenzophenoneBr₂, FeBr₃Electrophilic Substitution3-Bromobenzophenone

Deacylative Halogenation of Methyl Ketone Precursors for Aryl Bromide Formation

A novel and indirect route to aryl bromides involves the deacylative halogenation of methyl ketones. This method transforms a readily available methyl ketone (R-CO-CH₃) into the corresponding halide (R-X). acs.orgnih.gov A recent advancement in this area utilizes N'-methylpicolinohydrazonamide (MPHA) to condense with the ketone, forming a pre-aromatic intermediate. organic-chemistry.org This intermediate undergoes a C-C bond cleavage, driven by the formation of a stable aromatic triazole byproduct, to generate a carbon-centered radical. The radical is then efficiently trapped by a halogen atom-transfer reagent, such as tosyl bromide (TsBr), to yield the desired bromide. organic-chemistry.org

This strategy is particularly useful for synthesizing functionalized aryl bromide building blocks that may be difficult to access through other means. For example, a substituted aryl methyl ketone could be converted into the corresponding aryl bromide. This aryl bromide can then be employed in subsequent steps, such as a Suzuki coupling, to construct the final benzophenone scaffold. The reaction demonstrates broad functional group tolerance and proceeds under mild conditions, making it a valuable tool for complex molecule synthesis. nih.govorganic-chemistry.orgresearchgate.net

Ketone SubstrateHalogenating SystemProductYield (%)
1-(4-Biphenylyl)ethanoneMPHA, TsBr, K₃PO₄4-Bromobiphenyl92
1-(Naphthalen-2-yl)ethanoneMPHA, TsBr, K₃PO₄2-Bromonaphthalene85
1-(4-Methoxyphenyl)ethanoneMPHA, TsBr, K₃PO₄1-Bromo-4-methoxybenzene91
1-(Thiophen-2-yl)ethanoneMPHA, TsBr, K₃PO₄2-Bromothiophene88

Post-Synthetic Modification and Diversification of this compound

The presence of two distinct reactive sites—the aryl bromide and the benzylic methyl group—on the this compound core allows for a wide array of post-synthetic modifications. These transformations are pivotal for tuning the electronic, steric, and pharmacokinetic properties of the resulting molecules.

Strategies for Further Functionalization of the Bromine Moiety via Nucleophilic Substitution

The bromine atom on the benzophenone scaffold is a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. While direct nucleophilic aromatic substitution on an unactivated aryl bromide like in this compound is challenging, transition metal-catalyzed cross-coupling reactions provide powerful and general pathways for C-C, C-N, and C-O bond formation.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions, are paramount for the diversification of aryl halides. These methods are characterized by their high functional group tolerance and broad substrate scope.

The Suzuki-Miyaura coupling is a widely employed method for the formation of carbon-carbon bonds. nih.govgoogle.com It involves the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govgoogle.com While specific conditions for this compound are not extensively documented in readily available literature, general protocols for related aryl bromides are well-established. nih.govresearchgate.net For instance, the coupling of various aryl bromides with phenylboronic acid can be achieved using palladium catalysts like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands such as Xantphos. organic-chemistry.org

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. google.com This methodology has been successfully applied to the amination of various bromophenyl compounds, suggesting its applicability to this compound for the introduction of primary and secondary amines, as well as more complex nitrogen-containing heterocycles.

Cyanation reactions provide a direct route to aryl nitriles, which are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or converted to various heterocyclic systems. rsc.org The palladium-catalyzed cyanation of aryl bromides can be accomplished using various cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which are less toxic than alkali metal cyanides. rsc.org

Below is a table summarizing typical conditions for palladium-catalyzed cross-coupling reactions on analogous aryl bromides.

Reaction TypeAryl Bromide AnalogueCoupling PartnerCatalyst System (Catalyst/Ligand)BaseSolventTemp. (°C)Yield (%)Reference
Suzuki-Miyaura4-BromobenzophenonePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10095N/A
Suzuki-Miyaura3-Bromobenzophenone(4-Methoxyphenyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8088N/A
Buchwald-Hartwig1-Bromo-4-benzoylbenzeneAnilinePd(OAc)₂ / BINAPNaOt-BuToluene10092N/A
Cyanation4-BromobenzophenoneZn(CN)₂Pd(PPh₃)₄DMF12085N/A
CyanationAryl BromideK₄[Fe(CN)₆]Pd(OAc)₂Na₂CO₃DMAC12083-96

This data is representative for analogous compounds and reaction conditions may need to be optimized for this compound.

Manipulation of the Methyl Group for Extended Carbon Frameworks

The methyl group on the 3'-position of the benzophenone core, while generally less reactive than the bromine atom, offers valuable opportunities for extending the carbon framework through various transformations. These reactions typically involve initial activation of the benzylic C-H bonds.

Oxidation to Carboxylic Acids:

The oxidation of a benzylic methyl group to a carboxylic acid is a fundamental transformation that introduces a highly versatile functional group. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The resulting carboxylic acid can then serve as a handle for a multitude of subsequent reactions, including amide bond formation, esterification, and reduction. For example, the oxidation of 3,5-dimethylbenzophenone to benzophenone-3,5-dicarboxylic acid has been investigated using CrO₃ in acetic acid.

Halogenation of the Methyl Group:

The methyl group can be halogenated under free-radical conditions, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator like benzoyl peroxide or AIBN, and often under photochemical conditions. This introduces a reactive benzylic halide, which can readily participate in nucleophilic substitution reactions to form ethers, esters, amines, and new carbon-carbon bonds via alkylation with suitable nucleophiles. For instance, the reaction of methylbenzene with chlorine in the presence of UV light leads to the formation of (chloromethyl)benzene, which can be further functionalized.

Condensation Reactions:

While less common for a simple methyl group, if activated, it could potentially participate in condensation reactions. More typically, the methyl group would first be oxidized to an aldehyde, which could then undergo aldol (B89426) or Knoevenagel condensations to form α,β-unsaturated systems and extend the carbon framework.

The table below provides an overview of typical reactions for the manipulation of methyl groups on aromatic rings, which can be considered analogous to the 3'-methyl group of this compound.

Reaction TypeSubstrate AnalogueReagent(s)Product TypeReference
OxidationTolueneKMnO₄, NaOH, H₃O⁺Benzoic Acid
Oxidation3,5-DimethylbenzophenoneCrO₃, Acetic AcidBenzophenone-3,5-dicarboxylic acid
BrominationMethylbenzeneNBS, Benzoyl Peroxide(Bromomethyl)benzene
ChlorinationMethylbenzeneCl₂, UV light(Chloromethyl)benzene

This data is representative for analogous compounds and reaction conditions may need to be optimized for this compound.

Mechanistic Investigations of 2 Bromo 3 Methylbenzophenone Reactivity

Elucidation of Reaction Mechanisms for Fundamental Organic Transformations

The chemical behavior of 2-Bromo-3'-methylbenzophenone in ground-state reactions is largely dictated by the interplay of the carbonyl group, the bromine substituent, and the methyl group on the two phenyl rings. These substituents influence the electron density and steric environment of the molecule, thereby governing the pathways of nucleophilic and electrophilic substitution reactions.

Aryl halides, such as this compound, are generally less reactive towards nucleophilic substitution than alkyl halides. The direct displacement mechanisms, SN1 and SN2, are unfavorable. The SN1 pathway is hindered by the instability of the resulting aryl cation, while the SN2 pathway is blocked by the steric hindrance of the benzene (B151609) ring, which prevents the required backside attack of the nucleophile. wikipedia.org Consequently, nucleophilic substitution on the brominated ring of this compound proceeds through alternative mechanisms, primarily the addition-elimination (SNAr) pathway.

Table 1: Key Features of Nucleophilic Aromatic Substitution (SNAr) Mechanism

FeatureDescription
Requirement Presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C=O) ortho or para to the leaving group. libretexts.org
Mechanism Steps 1. Addition: Nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). This is the rate-determining step. uomustansiriyah.edu.iq 2. Elimination: The leaving group departs, restoring the aromatic ring. This step is fast. uomustansiriyah.edu.iq
Intermediate Meisenheimer complex (a resonance-stabilized anionic σ-complex). wikipedia.org
Leaving Group Trend F > Cl > Br > I (opposite to SN1/SN2). The rate is determined by the addition step, which is favored by more electronegative halogens that make the carbon more electrophilic. chemistrysteps.com

Another, though less common, pathway for nucleophilic substitution on aryl halides that lack strong activating groups is the elimination-addition, or benzyne (B1209423), mechanism. This mechanism requires the use of a very strong base, such as sodium amide (NaNH₂). organicchemistryguide.comchemistrysteps.com The reaction proceeds through a highly reactive benzyne intermediate, which is formed by the elimination of HBr from adjacent carbon atoms. The nucleophile then adds to one of the carbons of the triple bond. For this compound, this would require the removal of a proton from the carbon adjacent to the C-Br bond.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity of this process in this compound are determined by the directing effects of the substituents on each of the two phenyl rings.

Ring A: The 2-Bromophenyl Ring This ring contains two substituents: the bromine atom and the 3'-methylbenzoyl group.

Bromine (-Br): Halogens are an interesting case in EAS. They are deactivating due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic and slows the reaction rate compared to benzene. However, they are ortho, para-directors because their lone pairs can be donated through resonance to stabilize the cationic intermediate (the arenium ion or σ-complex) when the electrophile attacks at the ortho or para positions. organicchemistrytutor.comyoutube.com

Benzoyl Group (-CO-Ar): The carbonyl group is strongly deactivating due to both induction and resonance effects, which pull electron density out of the ring. This makes the ring significantly less reactive towards electrophiles. It is a meta-director, as attack at the meta position avoids placing the positive charge of the arenium ion intermediate on the carbon directly attached to the electron-withdrawing carbonyl group. uci.edu

In Ring A, the powerful deactivating and meta-directing effect of the benzoyl group, combined with the deactivating effect of the bromine, makes this ring highly unreactive towards electrophilic aromatic substitution.

Ring B: The 3'-Methylphenyl Ring This ring contains two substituents: the methyl group and the 2-bromobenzoyl group.

Methyl Group (-CH₃): Alkyl groups are activating and ortho, para-directing. They activate the ring through an inductive electron-donating effect and hyperconjugation, which enriches the ring with electron density and stabilizes the arenium ion intermediate. organicchemistrytutor.com

2-Bromobenzoyl Group (-CO-Ar-Br): As a whole, this is a deactivating, meta-directing group for the same reasons mentioned above for the benzoyl group. uci.edu

The directing effects on Ring B are in opposition. The activating methyl group directs incoming electrophiles to the ortho and para positions relative to it (positions 2', 4', and 6'), while the deactivating benzoyl group directs to the meta positions (positions 2' and 6'). In such cases of competing effects, the more strongly activating group generally dictates the position of substitution. uci.edu Therefore, the methyl group's activating and ortho, para-directing influence will be dominant, making Ring B the more reactive of the two rings. Substitution is most likely to occur at the positions ortho and para to the methyl group, with steric hindrance potentially favoring the para position (position 6').

Table 2: Summary of Directing Effects for EAS on this compound

RingSubstituentEffect on ReactivityDirecting EffectPredicted Outcome
A (Brominated) -BrDeactivatingOrtho, ParaHighly unreactive due to two deactivating groups.
-CO-ArStrongly DeactivatingMeta
B (Methylated) -CH₃ActivatingOrtho, ParaMore reactive ring. Substitution expected at positions 2', 4', and 6'.
-CO-Ar-BrDeactivatingMeta

Photochemical and Photophysical Reaction Mechanisms of Brominated Benzophenones

The photochemistry of benzophenone (B1666685) and its derivatives is a well-studied field. Upon absorption of ultraviolet light, these molecules are promoted to an excited state, unlocking unique reaction pathways not accessible in the ground state.

The photochemical activity of benzophenone begins with the absorption of a photon (typically in the UVA range, around 350 nm), which promotes a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (an n→π* transition). hilarispublisher.comresearchgate.net This creates an excited singlet state, S₁(n,π*).

A key feature of benzophenone's photophysics is its exceptionally high efficiency of intersystem crossing (ISC), the process where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁). acs.org This process is very rapid, occurring on a picosecond timescale. bgsu.edu The ISC in benzophenone can proceed through two potential pathways: a direct S₁(n,π) → T₁(n,π) transition, or an indirect S₁(n,π) → T₂(π,π) → T₁(n,π*) pathway. acs.org Computational studies suggest that the indirect mechanism is prevalent. acs.org The high efficiency of ISC is crucial as the resulting triplet state is relatively long-lived and is the primary species responsible for the subsequent photochemical reactions of benzophenones. ijpda.org Solvation can play a significant role in the rate of ISC; for instance, hydrogen-bonding interactions with protic solvents have been shown to modify the ISC time constant. acs.orgscispace.comnih.gov

The triplet state of benzophenone, T₁(n,π*), behaves like a diradical, with unpaired electron density on both the carbonyl carbon and oxygen. ijpda.org In the presence of a suitable hydrogen donor (often a solvent like 2-propanol), the electrophilic oxygen atom of the excited benzophenone can abstract a hydrogen atom. researchgate.netgordon.edu This hydrogen abstraction step generates two radical species: a diphenyl ketyl radical (from the benzophenone) and a radical derived from the hydrogen donor. gordon.edu

The photoreduction of benzophenone is a classic photochemical reaction that culminates in the formation of benzopinacol. hilarispublisher.com The mechanism proceeds as follows:

Excitation & ISC: Benzophenone absorbs UV light and undergoes efficient intersystem crossing to the T₁(n,π*) triplet state.

Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from a donor molecule (R-H), forming a benzophenone ketyl radical and a new radical (R•).

Dimerization: Two benzophenone ketyl radicals then combine (dimerize) to form the stable product, benzopinacol. hilarispublisher.com

This process is highly efficient, and in some cases, the quantum yield can approach 2, which is explained by a secondary reaction where the radical generated from the solvent can reduce a ground-state benzophenone molecule, creating a second ketyl radical. bgsu.edu

The presence of substituents on the benzophenone framework can significantly alter its photochemical and photophysical properties. The ortho-bromo and meta-methyl groups in this compound are expected to influence its reactivity profile.

Ortho-Bromine Substituent: The heavy bromine atom at the ortho position can influence the rate of intersystem crossing through the "heavy-atom effect." This effect generally enhances spin-orbit coupling, which can facilitate spin-forbidden transitions like S₁ → T₁, potentially increasing the rate and efficiency of triplet state formation. However, the position of substituents can also introduce other competing pathways. Minor structural changes in the benzophenone molecule have been shown to profoundly influence its phototoxic properties. For example, substituents at the C2 (ortho) position can sometimes abolish phototoxicity, suggesting that the ortho-bromo group could alter the typical photoreduction pathway.

Meta-Methyl Substituent: Substituents at the meta position have been shown to participate in unique "meta effect" photochemical reactions. nih.gov For instance, studies on 3-fluoro-3'-methylbenzophenone have shown that it can undergo a meta-methyl deprotonation reaction in acidic solutions. nih.gov This suggests that the 3'-methyl group in this compound could potentially be involved in alternative photochemical pathways beyond simple photoreduction, possibly involving intramolecular hydrogen abstraction or other rearrangements, especially under specific solvent or pH conditions. Research has indicated that the introduction of both electron-donating (like methyl) and electron-withdrawing groups can influence these meta effect reactions by stabilizing crucial biradical intermediates. nih.gov

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is intrinsically linked to their chemical structure. Variations in the substitution pattern on the benzophenone core can lead to significant changes in reaction rates and product distributions. Understanding these structure-reactivity relationships is crucial for predicting chemical behavior and designing synthetic pathways. This section explores both quantitative correlations and the qualitative effects of substituent positioning on the reactivity of halogenated benzophenones.

Quantitative Structure-Reactivity Correlations (QSRR) for Halogenated Benzophenones

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their observed reactivity in a particular chemical transformation. These models are powerful tools for predicting the reactivity of new compounds and for gaining insight into reaction mechanisms. For halogenated benzophenones, QSRR studies often employ linear free-energy relationships (LFERs) like the Hammett and Taft equations to disentangle the electronic and steric effects of substituents.

The Hammett equation is a cornerstone of QSRR, relating the reaction rate or equilibrium constant of a substituted aromatic compound to the electronic properties of its substituents. It is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic influence (inductive and resonance effects) of a substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. The magnitude of ρ reflects the extent of charge development in the transition state.

The following interactive data table provides representative Hammett σ constants for substituents relevant to halogenated and methylated benzophenones. These constants are crucial for developing QSRR models.

SubstituentPositionσ (Sigma) ConstantElectronic Effect
-Brmeta0.39Electron-withdrawing
-Brpara0.23Electron-withdrawing
-CH₃meta-0.07Electron-donating
-CH₃para-0.17Electron-donating
-NO₂para0.78Strongly Electron-withdrawing
-OCH₃para-0.27Strongly Electron-donating

This table presents generally accepted Hammett constants and is for illustrative purposes in the context of QSRR.

Steric and Electronic Effects of Positional Isomers on Reaction Kinetics and Selectivity

The specific placement of substituents on the benzophenone framework has a profound impact on both the speed (kinetics) and the outcome (selectivity) of a reaction. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The electronic influence of a substituent is determined by its ability to donate or withdraw electron density, which can occur through inductive and resonance effects. In this compound, the bromine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), while the methyl group is a weak electron-donating group. The position of these substituents is critical. For instance, in electrophilic aromatic substitution reactions, the methyl group is an ortho-, para-director, activating these positions for attack. Conversely, the bromo group is a deactivating ortho-, para-director. The interplay of these directing effects will influence the regioselectivity of further substitutions on the aromatic rings.

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms within a molecule, where bulky groups can impede the approach of a reagent to a reaction center. In the case of this compound, the bromine atom in the ortho position (on the 2-carbon of one phenyl ring) can sterically hinder reactions at the carbonyl group or at the adjacent position on the aromatic ring. This steric bulk can lead to a decrease in reaction rates compared to isomers where the bromine is in a less crowded meta or para position.

The Taft equation is often used to quantify these steric effects:

log(k/k₀) = ρσ + δEₛ

where:

ρ* and σ* are analogous to the Hammett parameters but for aliphatic systems or to separate inductive effects.

δ (delta) is the reaction's sensitivity to steric effects.

Eₛ is the steric parameter of the substituent.

The following interactive data table illustrates the relative reaction rates that might be observed for different positional isomers of a hypothetical reaction, such as a nucleophilic addition to the carbonyl group, highlighting the combined influence of electronic and steric factors.

Isomer of Bromo-methylbenzophenoneRelative Position of SubstituentsExpected Electronic Effect on Carbonyl ReactivityExpected Steric Hindrance at CarbonylPredicted Relative Rate
This compoundOrtho-bromo, meta-methylBromo group is electron-withdrawing (activating)HighSlower
4-Bromo-3'-methylbenzophenonePara-bromo, meta-methylBromo group is electron-withdrawing (activating)LowFaster
3-Bromo-4'-methylbenzophenoneMeta-bromo, para-methylBromo group is electron-withdrawing (activating)LowFaster
2-Bromo-4'-methylbenzophenoneOrtho-bromo, para-methylBromo group is electron-withdrawing (activating)HighSlower

This table is a qualitative prediction based on established principles of steric and electronic effects and is intended for illustrative purposes.

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-Bromo-3'-methylbenzophenone in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the protons on the two aromatic rings and the methyl group will exhibit distinct chemical shifts. The protons on the brominated phenyl ring are expected to be influenced by the electron-withdrawing effect of both the bromine atom and the carbonyl group. The protons on the tolyl ring will be affected by the methyl group and the carbonyl group. The methyl protons will typically appear as a singlet in the upfield region of the spectrum. The integration of the proton signals provides a ratio of the number of protons in each unique environment, further confirming the structure. docbrown.info

In the ¹³C NMR spectrum, each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon is characteristically deshielded and will appear at a high chemical shift value (typically 190-210 ppm). pdx.edu The carbon atom bonded to the bromine will also show a significant downfield shift. docbrown.info The chemical shifts of the aromatic carbons provide insight into the electronic effects of the substituents on each ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and substituted aromatic systems.

Atom Type Predicted Chemical Shift (ppm) Notes
¹H NMR
Aromatic Protons (Brominated Ring) 7.2 - 7.8 Complex multiplet patterns due to coupling.
Aromatic Protons (Tolyl Ring) 7.1 - 7.6 Complex multiplet patterns.
Methyl Protons (-CH₃) ~2.4 Singlet.
¹³C NMR
Carbonyl Carbon (C=O) 190 - 200
Aromatic Carbons (C-Br) 120 - 130
Other Aromatic Carbons 125 - 140
Methyl Carbon (-CH₃) ~21

Mass Spectrometry (MS) for Reaction Pathway Analysis and Intermediate Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways. In the mass spectrum, the molecular ion peak (M⁺) will be observed, and due to the presence of bromine, a characteristic isotopic pattern will be seen. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.infodocbrown.info This results in two peaks of almost equal intensity for the molecular ion, M⁺ and (M+2)⁺, which is a definitive indicator of a monobrominated compound. youtube.com

The fragmentation pattern provides structural information. Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to the formation of benzoyl and substituted benzoyl cations. For this compound, key fragments would be expected from the loss of Br, CO, and cleavage of the bond between the carbonyl group and the aromatic rings. The analysis of these fragments can help in confirming the connectivity of the molecule.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Ion Possible m/z (mass-to-charge ratio) Notes
[C₁₄H₁₁BrO]⁺ 274/276 Molecular ion (M⁺, M+2⁺)
[C₁₃H₁₁O]⁺ 195 Loss of Br radical
[C₇H₄BrO]⁺ 183/185 2-Bromobenzoyl cation
[C₈H₇O]⁺ 119 3-Methylbenzoyl cation
[C₇H₇]⁺ 91 Tropylium ion from the methyl-substituted ring
[C₆H₄Br]⁺ 155/157 Loss of CO from 2-bromobenzoyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. ksu.edu.samdpi.com These methods are particularly useful for monitoring chemical reactions, such as the synthesis or modification of the compound, by observing the appearance or disappearance of characteristic vibrational bands. americanpharmaceuticalreview.com

The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. pressbooks.pub The exact position of this band can provide information about the electronic environment of the carbonyl group. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration will be observed in the fingerprint region, typically between 500 and 750 cm⁻¹. docbrown.info

Raman spectroscopy, which relies on the change in polarizability of a bond, is also sensitive to the vibrations of the molecule. ksu.edu.sa It is particularly effective for observing the vibrations of non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations and the C-Br bond may show strong signals in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Intensity
Aromatic C-H Stretch 3000 - 3100 IR/Raman Medium to Weak
Aliphatic C-H Stretch (Methyl) 2850 - 3000 IR/Raman Medium
Carbonyl (C=O) Stretch 1650 - 1700 IR Strong
Aromatic C=C Stretch 1400 - 1600 IR/Raman Medium to Strong
C-Br Stretch 500 - 750 IR/Raman Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu For this compound, the presence of the benzophenone (B1666685) chromophore, which is a conjugated system of two aromatic rings and a carbonyl group, will result in characteristic absorption bands in the UV region.

Typically, benzophenones exhibit two main absorption bands. The first is a strong π → π* transition, usually observed at shorter wavelengths (around 250 nm), which corresponds to the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The second is a weaker n → π* transition at longer wavelengths (around 330-360 nm), resulting from the excitation of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital. The positions and intensities of these bands can be influenced by the substituents on the aromatic rings and the solvent used for the measurement.

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound

Electronic Transition Expected λ_max (nm) Molar Absorptivity (ε)
π → π* ~250 - 260 High (>10,000)
n → π* ~330 - 360 Low (100 - 1000)

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsional angles of the molecule. researchgate.netresearchgate.net

This technique would reveal the conformation of the molecule, including the dihedral angle between the two phenyl rings. In benzophenones, the rings are typically twisted out of the plane of the carbonyl group to relieve steric hindrance. The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be determined. This can provide insights into intermolecular interactions, such as halogen bonding involving the bromine atom, which can influence the physical properties of the compound. rsc.orgmdpi.com

Table 5: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

Structural Parameter Description
Bond Lengths Precise distances between bonded atoms (e.g., C=O, C-Br, C-C).
Bond Angles Angles between adjacent bonds (e.g., C-C-O, C-C-C).
Torsional (Dihedral) Angles The angle of twist between the two phenyl rings.
Crystal Packing Arrangement of molecules in the unit cell.
Intermolecular Interactions Identification of non-covalent interactions like halogen bonding or π-π stacking.

Computational Chemistry and Theoretical Modeling of 2 Bromo 3 Methylbenzophenone

Quantum Chemical Calculations for Molecular and Electronic Structurebenchchem.com

The primary goals of these calculations are to determine the most stable three-dimensional arrangement of the atoms (the molecular geometry) and to map the distribution of electrons within the molecule (the electronic structure). Methods like Hartree-Fock (HF) and more advanced post-HF methods, alongside Density Functional Theory (DFT), are commonly employed. scispace.comnih.gov For instance, geometry optimization is a standard procedure performed with various functionals (like B3LYP, B3PW91) and basis sets (such as 6-311++G(d,p)) to find the minimum potential energy surface of the structure. scispace.comnih.gov The absence of imaginary frequencies in the subsequent frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface. scispace.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov It is particularly well-suited for studying the conformational landscape of flexible molecules like 2-Bromo-3'-methylbenzophenone, which has rotational freedom around the bonds connecting the phenyl rings to the carbonyl group.

Conformational analysis using DFT involves systematically exploring the potential energy surface of the molecule to identify all stable conformers (local minima) and the transition states that connect them. For example, in a study on a related bromo-benzanthrone derivative, conformational analysis revealed two stable rotamers separated by a rotational barrier of 5.45 kcal/mol. researchgate.netnih.gov Similar DFT calculations on this compound would elucidate the preferred spatial orientation of its phenyl rings and how the positions of the bromo and methyl groups affect this preference. DFT calculations using functionals like B3LYP/6-31G* can model electron density distributions to pinpoint reactive sites on the molecule.

Key energetic properties derived from DFT studies include:

Relative Energies: Determining the energy differences between various conformers to predict their population distribution at a given temperature.

Rotational Barriers: Calculating the energy required to rotate around specific bonds, which provides insight into the molecule's flexibility.

Electronic Properties: Computing descriptors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.neteurjchem.com

Table 1: Example of Calculated Reactivity Descriptors for a Substituted Benzophenone (B1666685) (4-fluoro-4-hydroxybenzophenone) using DFT (B3LYP/6-311++G(d,p))

ParameterValue (eV)
HOMO Energy-6.780
LUMO Energy-2.063
Energy Gap (HOMO-LUMO)4.717
Ionization Potential6.780
Electron Affinity2.063
Chemical Hardness4.717
Chemical Potential-4.421
Electrophilicity Index2.071

This table, based on data for a related compound, illustrates the types of quantum chemical descriptors that can be calculated for this compound to predict its reactivity. scispace.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data. While computationally more demanding than DFT, they can offer higher accuracy, especially for describing excited state properties and complex electronic phenomena.

For this compound, ab initio calculations can provide a detailed picture of:

Ground State Properties: High-level methods like Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory can be used to obtain highly accurate ground-state geometries and energies, serving as benchmarks for DFT results. nih.govresearchgate.net

Excited State Properties: The photochemical behavior of benzophenones is governed by their electronic excited states. cir-safety.org Methods specifically designed for excited states, such as Configuration Interaction (CI) or the more advanced multireference methods like Complete Active Space Self-Consistent Field (CASSCF) and Multireference Perturbation Theory (CASPT2), are essential. nih.gov These calculations can determine the energies of excited states, the nature of electronic transitions (e.g., n→π* or π→π*), and the geometry of the molecule in the excited state. nih.gov A study on the bromocarbene molecule (CHBr) utilized a high-precision ab initio method (icMRCI-F12) to investigate its ground and excited states, demonstrating the power of these techniques to unravel complex electronic interactions. rsc.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides the tools to model the entire course of a chemical reaction, from reactants to products, through the high-energy transition state. This modeling is crucial for understanding reaction mechanisms, predicting reaction rates, and explaining selectivity. nih.gov

For this compound, several reaction types are of interest, including nucleophilic substitution at the bromine-bearing carbon, electrophilic substitution on the aromatic rings, and reactions at the carbonyl group. Computational methods can elucidate the mechanisms of these transformations. brocku.ca

The process typically involves:

Locating Stationary Points: Identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (barrier) of the reaction, which is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: This analysis confirms that a located transition state indeed connects the intended reactants and products. researchgate.net

For example, DFT calculations can be used to compare different possible pathways, such as a concerted mechanism versus a stepwise mechanism involving a distinct intermediate. nih.govescholarship.org Studies on the Grignard reaction, for instance, have used quantum-chemical calculations to investigate the competition between radical and nucleophilic addition pathways. acs.org This type of analysis could clarify whether reactions involving this compound proceed through, for example, a classic SNAr mechanism or a benzyne (B1209423) intermediate, depending on the reaction conditions. brocku.ca

Benzophenones are well-known for their rich photochemistry, a property that is best explored through computational simulations of their excited-state behavior. smolecule.com Upon absorption of UV light, the molecule is promoted to an electronic excited state, from which it can undergo various processes like intersystem crossing (from a singlet to a triplet state), fluorescence, phosphorescence, or chemical reaction. science.govscience.gov

Ab initio molecular dynamics (AIMD) simulations can model the real-time evolution of a molecule after photoexcitation. uni-muenchen.de For related benzophenone derivatives, "on-the-fly" surface hopping simulations have been used to model the nonadiabatic processes that govern the molecule's relaxation pathways, such as internal conversion and intersystem crossing, which are often too fast to be resolved experimentally. These simulations provide a molecular-level understanding of how the absorbed light energy is dissipated and can predict the quantum yields of different photochemical outcomes, such as photoreduction. smolecule.com

Prediction of Spectroscopic Parameters and Correlation with Experimental Databenchchem.com

A key strength of computational chemistry is its ability to predict various spectroscopic properties, which can then be compared with experimental measurements for validation of the theoretical model. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netepstem.net These theoretical values are often plotted against experimental data, and a strong linear correlation validates the computed molecular structure. nih.gov

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies and intensities help in the assignment of experimental spectra, providing a detailed understanding of the molecule's vibrational modes. scispace.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. science.gov It calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. For instance, a study on a bromo-benzanthrone derivative showed that the calculated absorption and fluorescence maxima (437 and 679 nm) were in good agreement with the experimental values (447 and 659 nm). nih.gov Such calculations for this compound would predict its color and how its absorption spectrum is influenced by the substituents and solvent.

Table 2: Example of Calculated vs. Experimental Spectroscopic Data for a Related Compound (2-bromo-3-N-(N′,N′-dimethylformamidino)benzanthrone)

SpectrumCalculated Value (Ethanol)Experimental Value (Ethanol)
Absorption Maximum (λmax)437 nm447 nm
Fluorescence Maximum679 nm659 nm

This table demonstrates the typical accuracy of computational methods (in this case, for a complex benzanthrone (B145504) derivative) in predicting spectroscopic properties, an approach directly applicable to this compound. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly Propensities

Molecular dynamics (MD) simulations offer a powerful computational lens to examine the behavior of this compound at an atomistic level. These simulations model the movements and interactions of atoms and molecules over time, providing deep insights into the intermolecular forces that govern the compound's bulk properties and its potential to form ordered structures through self-assembly.

The structure of this compound, featuring a halogen atom, a methyl group, and an aromatic ketone system, gives rise to a complex interplay of intermolecular forces. MD simulations are crucial for deconvoluting these interactions, which include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen.

π-π Stacking: The two phenyl rings provide extensive surface area for π-π stacking interactions, a significant driving force for the self-assembly of aromatic compounds.

Dipole-Dipole Interactions: The polar carbonyl group (C=O) induces a significant dipole moment in the molecule, leading to electrostatic dipole-dipole interactions that influence molecular orientation in the condensed phase.

MD simulations can predict how these competing and cooperating interactions dictate the formation of dimers, oligomers, and larger supramolecular structures. By analyzing radial distribution functions and interaction energy landscapes, researchers can quantify the strength and prevalence of different types of intermolecular contacts.

Research Findings

While specific MD simulation studies on this compound are not extensively published, research on analogous benzophenone derivatives provides a framework for understanding its likely behavior. nih.gov Studies on substituted benzophenones reveal that the nature and position of substituents significantly influence molecular conformation and packing. biochempress.com For instance, electron-withdrawing groups like bromine and electron-donating groups like methyl alter the electronic distribution across the aromatic rings, thereby modulating the strength of π-π stacking and dipole-dipole interactions. biochempress.com

Simulations of similar molecules in various solvents also demonstrate how the environment can mediate self-assembly. nih.gov In polar solvents, solute-solvent interactions may dominate, potentially disrupting the intermolecular forces required for self-assembly. Conversely, in non-polar solvents, solute-solute interactions are more likely to drive the formation of ordered aggregates. Ab initio molecular dynamics simulations, although computationally intensive, can provide a highly accurate description of these systems by treating electronic structure explicitly. acs.org

The following tables present hypothetical yet representative data that could be generated from MD simulations of this compound, based on findings for related compounds.

Table 1: Calculated Intermolecular Interaction Energies

This table illustrates the primary non-covalent interactions and their calculated average energies between two this compound molecules in a simulated dimer configuration. These energies are typically calculated using quantum mechanics or high-level force fields.

Interaction TypeAtom Pair InvolvedAverage Energy (kcal/mol)
Halogen BondBr···O=C-2.5
π-π Stacking (Parallel Displaced)Phenyl Ring A ··· Phenyl Ring B'-3.8
Dipole-DipoleC=O ··· C=O (anti-parallel)-1.9
C-H···π InteractionMethyl C-H ··· Phenyl Ring A-1.2

Table 2: Key Conformational Dihedral Angles Influencing Self-Assembly

This table shows critical dihedral angles that define the molecule's three-dimensional shape. The relative orientation of the phenyl rings is a key determinant in how molecules pack and is influenced by both intramolecular sterics and intermolecular forces.

Dihedral AngleAtom DefinitionValue in Vacuum (degrees)Value in Simulated Aggregate (degrees)
ω1 (Ring A Torsion)C2-C1-C(O)-C1'35.428.1
ω2 (Ring B Torsion)C1-C(O)-C1'-C2'40.233.5

Note: The values presented are illustrative and represent typical shifts seen in substituted benzophenones upon aggregation, where intermolecular forces can promote a more planar conformation to maximize favorable packing. biochempress.com

Research Applications of 2 Bromo 3 Methylbenzophenone in Advanced Chemical Disciplines

Role as a Key Intermediate in Complex Organic Synthesis

The presence of the bromine atom and the ketone functional group makes 2-Bromo-3'-methylbenzophenone a valuable precursor in organic synthesis. The carbon-bromine bond is particularly amenable to forming new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions.

Precursor in the Synthesis of Heterocyclic Systems and Biaryl Compounds

The synthesis of biaryl compounds—structural motifs present in many pharmaceuticals, agrochemicals, and functional materials—is a significant application of aryl halides like this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed for this purpose. nih.govorganic-chemistry.org These reactions couple an organoboron compound with an organohalide. While direct studies on this compound are not extensively documented, related compounds like 2-bromo-3-methylbenzoic acid are used in palladium-catalyzed asymmetric Suzuki-Miyaura couplings to produce axially chiral biaryl compounds with high yields. nih.gov This established methodology highlights the potential of the 2-bromo-3-methylphenyl scaffold in creating sterically hindered and structurally complex biaryls. nih.gov

The general applicability of Suzuki-Miyaura reactions for coupling various substituted bromobenzenes with aryl boronic acids to form biaryls is well-established, underscoring the utility of this compound as a substrate for creating diverse biaryl structures. nih.gov Furthermore, the benzophenone (B1666685) moiety itself can be a precursor to heterocyclic systems. For instance, benzophenone derivatives are used to synthesize 1,2,3-triazoles through cycloaddition reactions, which are known to have a broad spectrum of chemotherapeutic activities. researchgate.net

Table 1: Representative Coupling Reactions for Biaryl Synthesis

Reactant A Reactant B Catalyst/Conditions Product Type Reference
2-Bromo-3-methyl-N-phenylbenzamide 1-Naphthylboronic acid Pd₂(dba)₃, Chiral Ligand, K₃PO₄ Axially Chiral Biaryl nih.gov
Substituted Bromobenzene Substituted Phenylboronic acid Pd(OH)₂ Substituted Biaryl nih.gov
2-Bromobenzaldehyde Boronated Chalcone PdCl₂·dppf, NaOH Bichalcone (a type of biaryl) mdpi.com
Aryl Halide Arylboronic Acid Pd(PPh₃)₄ Biaryl Compound chemicalbook.com

This table illustrates common conditions for Suzuki-Miyaura reactions involving bromo-aromatic compounds, applicable to precursors like this compound.

Building Block for Functionalized Aryl Ketones and Polyaromatic Hydrocarbons

This compound serves as a foundational structure for creating more complex functionalized aryl ketones. The bromine atom can be replaced with various functional groups through nucleophilic substitution or organometallic reactions. smolecule.com Additionally, the aromatic rings can undergo further substitution, and the ketone's carbonyl group can be transformed into other functionalities, such as alcohols or alkenes. This versatility allows for the synthesis of a wide array of derivatives with tailored properties. For example, the synthesis of 2-bromo-3'-methylpropiophenone, a related ketone, involves the bromination of 3'-methylpropiophenone. chemicalbook.com

The synthesis of polycyclic aromatic hydrocarbons (PAHs)—molecules composed of multiple fused aromatic rings—can also utilize precursors like this compound. nih.goviptsalipur.org Ring-closing reactions are a key strategy for constructing these extended π-systems, which are of significant interest for their unique electronic and optical properties. rsc.org Synthetic routes often involve creating biaryl linkages, followed by intramolecular cyclization reactions to form the fused ring systems. The ability of this compound to participate in biaryl coupling reactions makes it a potential starting point for building the backbones of complex PAHs. nih.gov

Contributions to Materials Science Research

The benzophenone core is a well-recognized component in the design of functional organic materials due to its photochemical properties and structural rigidity.

Development of Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Benzophenone derivatives are extensively researched for their use in organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters. nih.govresearchgate.net The benzophenone unit is known to facilitate efficient intersystem crossing, a critical process for harvesting triplet excitons in phosphorescent OLEDs (PhOLEDs). nih.gov While research has specifically highlighted isomers like 4-bromo-3-methylbenzophenone in the synthesis of host materials, the fundamental properties of the benzophenone core suggest that this compound could serve a similar role. researchgate.net It is a known intermediate in the synthesis of materials for OLEDs. chemicalbook.com The general strategy involves coupling the benzophenone unit with other aromatic or heteroaromatic groups to tune the material's energy levels (HOMO/LUMO), triplet energy, and charge-transport properties. nih.gov The development of such materials is crucial for creating efficient and stable OLED devices for displays and solid-state lighting. nih.gov

Table 2: Properties of Benzophenone-Based Host Materials for OLEDs

Material Type Key Structural Unit Role in OLED Desirable Properties Reference
Phosphorescent Host Benzophenone Sensitizes phosphorescent emitters High Triplet Energy, Good Thermal Stability, Appropriate HOMO/LUMO levels nih.govresearchgate.net
TADF Host Benzophenone Bipolar charge transport Small ΔE(S₁-T₁), High Reverse Intersystem Crossing Rate nih.gov

This table summarizes the roles and desired properties of benzophenone-based materials in OLEDs, providing context for the potential applications of this compound derivatives.

Exploration in Functional Materials with Unique Self-Assembly Properties

The creation of functional materials often relies on the spontaneous organization of molecules into well-defined, supramolecular structures through a process known as self-assembly. The structure of this compound, with its potential for modification, makes its derivatives candidates for designing molecules that can self-assemble. For instance, derivatives of bromophenyl-containing compounds have been shown to form ordered aggregates. rsc.org The interplay of intermolecular forces like π-π stacking, hydrogen bonding, and halogen bonding can guide the assembly process, leading to materials with emergent properties, such as enhanced charge transport or nonlinear optical activity. While direct studies on the self-assembly of this compound are limited, the principles governing the self-assembly of related aromatic ketones and brominated compounds suggest a promising area for future research. smolecule.comrsc.orgsemanticscholar.org

Investigations in Chemical Biology Research

Benzophenone-containing molecules are widely used in chemical biology as photoactivatable probes. Upon irradiation with UV light, the benzophenone group can abstract a hydrogen atom from a nearby molecule, leading to the formation of a covalent bond. This process, known as photoaffinity labeling, is a powerful tool for identifying and studying protein-ligand and protein-protein interactions.

Although the specific use of this compound in published chemical biology research is not prominent, its fundamental structure is highly relevant. The benzophenone core acts as the photoreactive handle, while the bromo- and methyl-substituted phenyl rings provide sites for linking the probe to a molecule of interest (e.g., a drug, metabolite, or peptide) and for tuning its properties, such as solubility and binding affinity. The bromine atom, in particular, could be used as a handle for synthetic attachment or could be replaced by other groups to modulate the probe's characteristics. Given the established utility of benzophenones in this field, this compound represents a readily available building block for the synthesis of novel photoaffinity probes for exploring complex biological systems.

Probing Molecular Interactions and Biological Pathways, including Enzyme Inhibition Studies

The investigation of molecular interactions is fundamental to understanding biological processes at a cellular level. Compounds that can modulate or report on these interactions are invaluable research tools. While direct and extensive research on the specific biological activities of this compound is not widely documented in publicly available literature, the broader class of substituted benzophenones, including structurally similar molecules, has demonstrated significant potential in this arena. This suggests a strong likelihood of analogous applications for this compound.

Research into various benzophenone derivatives has revealed their capacity to act as inhibitors of various enzymes and to interfere with biological pathways. For instance, certain halogenated and methylated benzophenone derivatives have been investigated for their potential as antimicrobial and anticancer agents. The mechanism of action in these cases often involves the interaction of the benzophenone core with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity and affecting pathways related to cell signaling, metabolism, and gene expression.

A study on benzophenone-derived bisphosphonium salts demonstrated their efficacy as leishmanicidal agents by targeting and inhibiting the mitochondrial complex II (succinate dehydrogenase) of the parasite. scispace.com This highlights the potential of the benzophenone scaffold to serve as a basis for the development of specific enzyme inhibitors.

Furthermore, a study on the synthesis and enzyme inhibition properties of 1,2,4-triazole (B32235) derivatives bearing different substituted phenyl groups provided insights into how substitutions on the aromatic ring influence inhibitory activity. A derivative with a 3-methyl phenyl group exhibited potent inhibition against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, as indicated by its IC50 values. nih.gov Although this study does not feature the benzophenone core, it underscores the potential biological activity of the 3-methylphenyl moiety present in this compound.

Table 1: Enzyme Inhibition Data for a 1,2,4-Triazole Derivative with a 3-Methyl Phenyl Substituent nih.gov

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)0.73 ± 0.54
Butyrylcholinesterase (BChE)0.017 ± 0.53
α-Glucosidase36.74 ± 1.24
Urease19.35 ± 1.28

*This data is for a related compound containing a 3-methyl phenyl group and is presented to illustrate the potential for biological activity.

While specific enzyme inhibition data for this compound is not available in the reviewed literature, the collective evidence from studies on related structures strongly suggests its potential as a modulator of biological pathways and as a candidate for enzyme inhibition studies.

Design of Photolabeling Probes for Protein and Biomolecule Interaction Studies

Photoaffinity labeling is a powerful technique used to identify and characterize ligand-binding sites within proteins and other biomolecules. This method relies on a photoreactive group within a probe molecule that, upon activation with light, forms a covalent bond with the interacting biomolecule. Benzophenones are a well-established class of photoreactive moieties for this purpose. The carbonyl group of the benzophenone, upon excitation with UV light (typically around 350-360 nm), forms a reactive triplet diradical which can abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a stable covalent bond.

The structure of this compound makes it a suitable candidate for development into a photolabeling probe. The benzophenone core provides the necessary photoreactivity, while the bromo and methylphenyl groups can be modified to incorporate linkers for attachment to a targeting ligand or reporter tags.

A compelling example of the application of a closely related compound is the use of 3-bromomethyl-benzophenone in the design of a photoactivatable probe to label the diphosphate (B83284) binding site of enzymes that utilize farnesyl diphosphate (FPP). nih.gov In this study, the benzophenone moiety served as the photo-crosslinking agent, enabling the covalent labeling and subsequent identification of amino acid residues within the enzyme's active site. nih.gov This demonstrates the principle of using a substituted benzophenone to map protein-ligand interactions.

Furthermore, the development of benzophenone-alkyne bifunctional sigma receptor ligands highlights the versatility of the benzophenone scaffold in creating sophisticated chemical biology tools. nih.gov These probes incorporate a benzophenone for photocrosslinking and an alkyne group for subsequent "click" chemistry, allowing for the attachment of reporter tags like biotin (B1667282) or fluorescent dyes for detection and isolation of the labeled proteins. nih.gov

Table 2: Components of a Benzophenone-Based Photolabeling Probe

ComponentFunctionExample from Literature
Photoreactive Group Forms a covalent bond with the target upon UV activation.Benzophenone nih.govnih.gov
Targeting Ligand Provides specificity for the biological target of interest.Farnesyl diphosphate analogue nih.gov
Linker Connects the photoreactive group to the targeting ligand and/or reporter tag.Alkyl chain nih.gov
Reporter Tag (optional) Facilitates detection and isolation of the labeled biomolecule.Alkyne for click chemistry nih.gov

Given the established utility of the benzophenone core in photoaffinity labeling and the successful application of its close derivatives, this compound represents a valuable scaffold for the design of novel photolabeling probes. Its specific substitution pattern may offer advantages in terms of synthesis, stability, or interaction with target proteins, warranting further investigation in the field of chemical biology.

Future Research Directions and Emerging Opportunities for 2 Bromo 3 Methylbenzophenone

The unique structural features of 2-bromo-3'-methylbenzophenone, combining a halogenated phenyl ring with a methylated one linked by a carbonyl group, position it as a versatile scaffold for future chemical exploration. The following sections outline promising avenues for research and emerging applications that could capitalize on its distinct reactivity and properties.

Q & A

(Basic) What synthetic methodologies are most effective for preparing 2-Bromo-3'-methylbenzophenone?

Answer:
The synthesis typically involves bromination of 3’-methylbenzophenone using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For regioselective bromination, NBS with catalytic FeCl₃ or AlCl₃ in anhydrous solvents (e.g., CCl₄) at 40–60°C is preferred to avoid di-bromination by-products . Reaction progress should be monitored via TLC or GC-MS. Post-reaction purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

(Advanced) How can reaction conditions be optimized to suppress competing pathways during bromination?

Answer:
Key strategies include:

  • Temperature modulation : Lower temperatures (0–25°C) reduce radical side reactions when using NBS .
  • Solvent selection : Non-polar solvents (e.g., CCl₄) favor electrophilic substitution over radical pathways.
  • Catalyst loading : Sub-stoichiometric FeCl₃ (5–10 mol%) enhances selectivity .
  • In-situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustment .
    Controlled addition of brominating agents and inert atmospheres further minimize oxidation by-products.

(Basic) What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms bromine and methyl substitution patterns (e.g., downfield shifts for aromatic protons adjacent to Br) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] = 275.13 for C₁₄H₁₁BrO) and isotopic Br patterns .
  • X-ray crystallography : Resolves spatial arrangement of substituents, critical for structure-activity studies .
  • HPLC : Assesses purity (>98%) and detects trace impurities .

(Advanced) How do substituent positions (Br, methyl) influence reactivity in Suzuki-Miyaura cross-coupling?

Answer:

  • Bromine position : Para-bromine (relative to the ketone) enhances oxidative addition with Pd catalysts due to reduced steric hindrance .
  • Methyl group : Ortho-methyl groups sterically hinder coupling partners, requiring bulky ligands (e.g., SPhos) to accelerate transmetallation .
  • Electronic effects : Electron-withdrawing Br increases electrophilicity of the aryl halide, while electron-donating methyl groups may slow oxidative addition. Optimized conditions (e.g., Pd(OAc)₂, K₂CO₃, DMF/H₂O) balance these factors .

(Advanced) How should researchers address contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., enzyme inhibition vs. inactivity) may arise from:

  • Purity variability : Impurities (e.g., residual AlCl₃) can confound assays. Validate via HPLC and elemental analysis .
  • Assay conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO%) alter protein-ligand interactions. Standardize protocols across studies .
  • Structural analogs : Misidentification of regioisomers (e.g., 2-Bromo-4’-methyl vs. 3’-methyl) skews results. Confirm structures via 2D NMR (COSY, NOESY) .

(Basic) What safety precautions are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
  • Storage : Keep in amber glass at 0–6°C under inert gas (N₂/Ar) to prevent degradation .
  • Waste disposal : Neutralize with 10% NaHCO₃ before incineration to avoid halogenated by-products .

(Advanced) What computational methods predict the photostability of this compound?

Answer:

  • TD-DFT calculations : Simulate UV-Vis spectra to identify λmax and excited-state decay pathways (e.g., intersystem crossing to triplet states) .
  • Molecular dynamics (MD) : Models bond dissociation energies (BDE) for C-Br bonds under UV irradiation, predicting degradation products .
  • QM/MM simulations : Evaluate solvent effects (e.g., acetonitrile vs. water) on photolytic half-lives . Validate experimentally via accelerated aging studies (Xe lamp, 365 nm).

(Basic) What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Pharmaceutical intermediates : Used to synthesize analgesics (e.g., ketoprofen analogs) and antihistamines via Pd-catalyzed cross-coupling .
  • Enzyme inhibition : Acts as a scaffold for acetylcholinesterase (AChE) inhibitors; bromine enhances binding to catalytic serine .
  • Proteolysis-targeting chimeras (PROTACs) : Bromine facilitates conjugation to E3 ligase ligands .

(Advanced) How can green chemistry principles improve the sustainability of its synthesis?

Answer:

  • Solvent replacement : Substitute CCl₄ with cyclopentyl methyl ether (CPME), a biodegradable solvent .
  • Catalyst recycling : Immobilize FeCl₃ on mesoporous silica to reduce waste .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and energy consumption .
  • Atom economy : Use Br₂ instead of NBS for 100% bromine incorporation (requires strict stoichiometry) .

(Advanced) What mechanistic insights explain conflicting yields in Ullmann-type couplings?

Answer:

  • Catalyst poisoning : Trace amines (from NBS decomposition) inhibit Cu catalysts. Pre-purify starting materials .
  • Solvent polarity : High-polarity solvents (DMF) stabilize Cu(I) intermediates, but increase side reactions. Optimize with DMF/toluene mixtures .
  • Substrate activation : Methyl groups hinder aryl halide activation; use CuI with 1,10-phenanthroline to enhance reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.